molecular formula C18H22N2O4 B2801407 Methyl (E)-4-[4-[methyl(phenyl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate CAS No. 2411326-20-8

Methyl (E)-4-[4-[methyl(phenyl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate

Cat. No. B2801407
CAS RN: 2411326-20-8
M. Wt: 330.384
InChI Key: UMMRHWWZCGGKGU-CMDGGOBGSA-N
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Description

Methyl (E)-4-[4-[methyl(phenyl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in the field of neuroscience due to its ability to modulate glutamatergic neurotransmission, which is involved in various neurological disorders.

Scientific Research Applications

Hydromethylation of Alkenes

The same radical-based protodeboronation process can be paired with a Matteson–CH₂–homologation to achieve formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. Researchers have applied this sequence to methoxy-protected (−)-Δ8-THC and cholesterol . The ability to selectively introduce a methyl group onto alkenes opens up possibilities for fine-tuning molecular structures.

Photoelectronic Devices and Photocatalysis

While specific studies on this compound are scarce, ZnO single crystals have been extensively studied for their applications in photoelectronic devices and photocatalysis. Although not directly related to the compound , understanding the properties of ZnO materials can provide insights into potential applications .

Spectral Assignments and Reaction Mechanisms

Researchers have studied the cycloaddition reactions involving acridine-based dipolarophiles, which could provide insights into the compound’s reactivity and spectral assignments . Understanding its reaction mechanisms and spectroscopic properties is crucial for its broader applications.

properties

IUPAC Name

methyl (E)-4-[4-[methyl(phenyl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-19(15-6-4-3-5-7-15)18(23)14-10-12-20(13-11-14)16(21)8-9-17(22)24-2/h3-9,14H,10-13H2,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMRHWWZCGGKGU-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (E)-4-[4-[methyl(phenyl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate

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